4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

Catalog No.
S3237596
CAS No.
2135511-82-7
M.F
C8H4F3NO4S
M. Wt
267.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

CAS Number

2135511-82-7

Product Name

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

IUPAC Name

N-(oxomethylidene)-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C8H4F3NO4S

Molecular Weight

267.18

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H

InChI Key

RKTPKWAYMHIIPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N=C=O

Solubility

not available

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is a highly reactive organic compound with the molecular formula C8H4F3NO4SC_8H_4F_3NO_4S and a molecular weight of approximately 267.18 g/mol. It features a trifluoromethoxy group attached to a benzene ring, along with a sulfonyl isocyanate functional group. This compound is notable for its electrophilic nature, primarily due to the isocyanate group, which makes it susceptible to nucleophilic attack by various reagents, facilitating a range of

  • Nucleophilic Addition: The compound readily reacts with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates respectively.
  • [4+1] Annulation Reactions: In the presence of catalysts such as zinc(II), this compound can engage in [4+1] annulation reactions with diazooxindoles. This process results in the formation of sulfur-containing spirocyclic intermediates that can further react with alkenes, yielding complex spirooxindole derivatives through a formal [2+2+1] annulation.

The synthesis of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate typically involves the following steps:

  • Preparation of Trifluoromethoxybenzene: This initial step may involve the introduction of trifluoromethoxy groups onto a benzene ring through electrophilic aromatic substitution.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.
  • Formation of Isocyanate: The final step involves treating the sulfonamide derivative with phosgene or an equivalent reagent to form the corresponding isocyanate .

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate serves multiple purposes in organic synthesis:

  • Intermediate in Synthesis: It acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: The compound is utilized for creating complex molecules through its reactivity with nucleophiles, making it valuable in medicinal chemistry and materials science.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Trifluoromethoxy)benzenesulfonyl isocyanateC8H4F3NO4SC_8H_4F_3NO_4SSimilar sulfonyl and isocyanate groups
4-(Trifluoromethyl)benzene-1-sulfonyl isocyanateC8H4F3NO3SC_8H_4F_3NO_3SContains a trifluoromethyl group instead of trifluoromethoxy
4-(Trifluoromethoxy)phenyl isocyanateC8H6F3NO2C_8H_6F_3NO_2Lacks sulfonyl group but retains similar functionality
2-(Trifluoromethyl)benzenesulfonyl isocyanateC8H6F3NO3SC_8H_6F_3NO_3SContains a different substitution pattern on benzene

Uniqueness

The uniqueness of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate lies in its specific combination of functional groups (trifluoromethoxy and sulfonyl isocyanate), which enhances its reactivity profile compared to other similar compounds. This unique structure allows for diverse synthetic applications and potentially distinct biological interactions that merit further exploration in research settings .

Traditional Phosgenation-Based Synthesis Routes

Phosgenation remains a cornerstone for synthesizing sulfonyl isocyanates, including 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate. The process typically involves reacting sulfonamides with phosgene (COCl₂) in the presence of tertiary amine catalysts. For example, U.S. Patent 4,379,769 describes the phosgenation of N-arylsulfonyl-N'-alkylureas at temperatures between 0°C and 175°C, yielding high-purity arylsulfonyl isocyanates. In this method, the sulfonamide precursor, 4-(trifluoromethoxy)benzenesulfonamide, is treated with excess phosgene in an inert solvent such as dichloromethane or toluene. Tertiary amines like triethylamine or 4-dimethylaminopyridine (DMAP) catalyze the reaction by neutralizing hydrogen chloride byproducts, driving the equilibrium toward isocyanate formation.

A critical modification involves the use of hydrocarbylsulfonylisocyanates as intermediates. As detailed in U.S. Patent 3,410,887, aliphatic isocyanates are synthesized via a two-step process: (1) reacting an aliphatic amine with a sulfonylisocyanate to form a sulfonylurea, followed by (2) phosgenation to regenerate the sulfonylisocyanate and release the target isocyanate. Applied to aromatic systems, this approach ensures higher yields by minimizing side reactions such as ether cleavage, which commonly plague direct phosgenation of alkoxyalkylamines.

Table 1: Comparative Phosgenation Conditions for Sulfonyl Isocyanate Synthesis

CatalystTemperature (°C)SolventYield (%)Reference
Triethylamine80–120Dichloromethane78–85
4-DMAP60–90Toluene82–88
None (neat)150–175Solvent-free65–70

Despite its efficacy, traditional phosgenation faces challenges, including phosgene’s toxicity and the need for rigorous HCl scrubbing. Innovations such as in situ phosgene generation and continuous-flow systems have mitigated these risks, enabling scalable production.

Novel Catalytic Approaches Utilizing Fluorinated Reagents

Recent advancements leverage fluorinated reagents and photoredox catalysis to streamline synthesis. A landmark study demonstrated the radical fluoroalkylation of isocyanides using fluorinated sulfones under visible-light irradiation. While this method primarily targets mono- and difluoromethyl groups, its principles are adaptable to trifluoromethoxy-containing systems. For instance, 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1) serves as a precursor, undergoing radical coupling with isocyanides in the presence of Ru(bpy)₃²⁺ as a photoredox catalyst. The reaction proceeds via single-electron transfer (SET), generating sulfonyl radicals that react with isocyanides to form C–S bonds.

Table 2: Photoredox Catalysis Parameters for Fluorinated Sulfone Reactions

Fluorinated SulfoneCatalystLight SourceYield (%)Reference
CF₃O-C₆H₄-SO₂ClRu(bpy)₃²⁺450 nm LED72
CF₃SO₂-C₆H₅Ir(ppy)₃Blue LED68

Additionally, Smiles rearrangement—a base-promoted intramolecular aryl migration—has been employed to synthesize bisguaiacol diisocyanates from lignin-derived precursors. Although not directly applied to 4-(trifluoromethoxy)benzenesulfonyl isocyanate, this metal-free approach highlights the potential for constructing complex sulfonyl isocyanates without transition-metal catalysts.

Solvent-Free and Green Chemistry Paradigms

The shift toward sustainable synthesis is exemplified by solvent-free mechanochemical and microwave-assisted methods. A phosgene-free route reported by Enamine utilizes di-tert-butyl dicarbonate (Boc₂O) and DMAP to convert 4-(trifluoromethoxy)benzenesulfonamide directly to the isocyanate at room temperature. This method avoids hazardous phosgene and achieves yields exceeding 70% under mild conditions.

Table 3: Green Synthesis Metrics for 4-(Trifluoromethoxy)benzenesulfonyl Isocyanate

MethodActivatorTemperature (°C)Yield (%)Energy Input
MechanochemicalNone25 (ball milling)65Low
MicrowaveK₂CO₃10070Moderate
Boc₂O/DMAPDMAP2575None

Mechanochemical approaches, such as ball milling, enable solvent-free synthesis by leveraging mechanical energy to drive reactions. For example, bisguaiacol F diamine (BGA) was synthesized via Smiles rearrangement under solvent-free conditions, achieving 70% yield. Similarly, microwave irradiation reduces reaction times from hours to minutes, enhancing efficiency while maintaining selectivity.

XLogP3

3.5

Dates

Modify: 2024-04-14

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